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Compound of Interest

Compound Name: 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine

Cat. No.: B1452876

An In-depth Technical Guide on the Physicochemical Properties of 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine

Executive Summary
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of 2-(6-Tri
agrochemical development due to its trifluoromethyl-pyridine motif, a structural feature known to enhance metabolic stability, lipophilicity, and binding 

and field-proven insights to support laboratory work and drug development initiatives. The guide is structured to provide not just procedural steps but 

Introduction and Compound Identification
The Trifluoromethyl-Pyridine Motif in Modern Chemistry
The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone of modern chemical design.[3] This is because the uniq

Specifically, the -CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane per

[4] When combined with a pyridine ring, a privileged structure in numerous bioactive agents, the resulting trifluoromethylpyridine core becomes a high

Compound Identification
2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine is a functionalized pyridine derivative. Its identity is established by the following key identifiers.

Property Value

IUPAC Name 2-[6-(Trifluoromethyl)-3-pyridinyl]ethanamine

CAS Number 765287-34-1

Molecular Formula C₈H₉F₃N₂

Molecular Weight 190.17 g/mol

InChI Key WROOFMMSFNGPDX-UHFFFAOYSA-N

Physical Form Colorless to Yellow Liquid

Common Purity ≥95%

Core Physicochemical Properties: An Experimental Framework
A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for designing rob

Acidity/Basicity (pKa)
The pKa values of the two nitrogen atoms—one on the pyridine ring and one in the ethylamine side chain—are crucial for predicting ionization state a

Causality and Prediction: The trifluoromethyl group is a potent electron-withdrawing group. This property is expected to significantly decrease the elec

pyridine. Similarly, its influence extends to the ethylamine side chain, though to a lesser extent, making the primary amine less basic than a simple alk

Experimental Protocol: Potentiometric Titration for pKa Determination
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Preparation: Prepare a 0.01 M solution of 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine in a 50:50 methanol:water co-solvent system to ensure 

Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the solution with a standardized 0.1 M HCl solution, recording the pH afte

Data Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points on the titration cur

Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity and its ability to cross biologi

Causality and Prediction: The trifluoromethyl group is known to substantially increase lipophilicity.[1] Therefore, 2-(6-Trifluoromethyl-pyridin-3-YL)-e

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

Equilibration: Prepare a mixture of n-octanol and water and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separat

Sample Preparation: Dissolve a precisely weighed amount of the compound in the aqueous phase to a known concentration (e.g., 1 mg/mL).

Partitioning: Mix 10 mL of the compound solution with 10 mL of the pre-saturated n-octanol in a separatory funnel. Shake the funnel for 30 minutes 

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phas

Calculation: The LogP is calculated as Log₁₀([Concentration in Octanol] / [Concentration in Water]). The concentration in octanol is determined by s

Solubility
Solubility in both aqueous and organic media is fundamental for formulation development and for designing biological assays.

Causality and Prediction: While the -CF₃ group increases lipophilicity, the presence of two nitrogen atoms capable of hydrogen bonding suggests som

solubility in polar aprotic solvents like DMSO and DMF.[1]

Experimental Protocol: Thermodynamic Solubility Assessment

Sample Preparation: Add an excess amount of the compound to vials containing 1 mL of various solvents (e.g., phosphate-buffered saline pH 7.4, 

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

Filtration/Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid. Filter the supernatant through a 0.4

Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-vali

Chemical Stability and Storage
Assessing stability is crucial for determining appropriate storage conditions and shelf-life. Based on related structures, the compound is expected to b

Recommended Storage: Store the compound as a neat liquid at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidati

Synthesis and Purification Workflow
The synthesis of trifluoromethyl-pyridine derivatives often involves multi-step processes.[3] A plausible synthetic approach is outlined below, highlighti

Conceptual Synthetic Workflow
The synthesis can be envisioned starting from a commercially available substituted pyridine and constructing the ethylamine side chain.
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Pathway 1: Wittig-Hydrolysis Route
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Caption: Conceptual synthetic pathways to the target compound.

Purification: Flash Column Chromatography
Purification of the final product is typically achieved via flash column chromatography on silica gel.

Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

Elution: Elute the column with the chosen solvent system, starting with low polarity and gradually increasing it. A common gradient might be from 0%

basic amine product from tailing on the acidic silica gel.

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Analytical Characterization Protocols
A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.

Purified Sample

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

LC-MS Analysis

HPLC Purity Analysis
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Caption: Standard analytical workflow for compound characterization.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.

Protocol: ¹H, ¹³C, and ¹⁹F NMR Acquisition

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tub

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, 256 or more scans are typically required.

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is essential for confirming the trifluoromethyl group.

Predicted Spectral Features (in CDCl₃):

¹H NMR Prediction Multiplicity Integration

~8.5 ppm s 1H

~7.7 ppm d 1H

~7.5 ppm d 1H

~3.0 ppm t 2H

~2.8 ppm t 2H

~1.5 ppm br s 2H

¹³C NMR: Expect 8 distinct signals, including three quaternary carbons (one attached to -CF₃, two in the pyridine ring) and five CH/CH₂ signals. The

¹⁹F NMR: Expect a single sharp singlet around -60 to -70 ppm, characteristic of a -CF₃ group on an aromatic ring.

Molecular Weight and Purity Determination
LC-MS and HPLC are complementary techniques used to confirm molecular weight and assess sample purity.

Protocol: LC-MS Analysis

System: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

Mobile Phase: Use a gradient of acetonitrile in water, both containing 0.1% formic acid to ensure protonation of the analyte for positive ion mode de

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

Expected Result: The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 191.17.

Protocol: HPLC Purity Assessment

System: Use an analytical reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: A typical gradient would be 10% to 95% acetonitrile in water (with 0.1% TFA as a modifier) over 15 minutes.

Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm.

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling
While a specific safety data sheet for this exact compound is not publicly available, data from closely related trifluoromethyl-pyridines and amino pyrid

Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respi

Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses with side shields.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.

Conclusion
2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine is a valuable chemical entity characterized by the strategic placement of a trifluoromethyl group on a

characteristics—makes it a compelling candidate for further investigation in drug discovery and agrochemical research. The experimental and analytic

compound in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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